

Reproducibility of BMS-794833 Tumor Growth Inhibition: A Comparative Analysis

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Compound of Interest					
Compound Name:	BMS-794833				
Cat. No.:	B606251	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical tumor growth inhibition data for **BMS-794833**, a multi-targeted tyrosine kinase inhibitor, and evaluates the reproducibility of its anti-tumor effects. The primary focus is on its activity in GTL-16 gastric carcinoma and U87 glioblastoma xenograft models. Due to the limited availability of public, detailed quantitative data for **BMS-794833**, this guide also presents a comparison with other well-characterized c-Met inhibitors, namely crizotinib and cabozantinib, to offer a broader context for its preclinical efficacy.

Executive Summary

BMS-794833 is a potent inhibitor of several receptor tyrosine kinases, including c-Met, VEGFR2, Ron, Axl, and Flt3, which are crucial drivers of tumor growth, angiogenesis, and metastasis.[1] Preclinical studies have demonstrated its ability to inhibit tumor growth in various xenograft models. In the GTL-16 human gastric carcinoma xenograft model, **BMS-794833** has been reported to achieve greater than 50% tumor growth inhibition (TGI)[2]. Furthermore, in the U87 glioblastoma model, a dose of 25 mg/kg resulted in complete tumor stasis.[3]

While these findings are promising, a comprehensive assessment of the reproducibility of **BMS-794833**'s efficacy is hampered by the scarcity of publicly available, detailed quantitative data, such as time-course tumor volume measurements at various doses. This guide compiles the available qualitative and quantitative data for **BMS-794833** and contrasts it with the more



extensively documented in vivo efficacy of the approved c-Met inhibitors crizotinib and cabozantinib.

Comparative Analysis of In Vivo Tumor Growth Inhibition

The following tables summarize the available data on the in vivo efficacy of **BMS-794833** and its comparators.

Table 1: BMS-794833 In Vivo Tumor Growth Inhibition Data

Tumor Model	Cell Line	Drug Concentration	Observed Effect	Data Source
Gastric Carcinoma	GTL-16	Not Specified	>50% Tumor Growth Inhibition (TGI) for at least one tumor doubling time	[2]
Glioblastoma	U87	25 mg/kg	Complete tumor stasis	[3]
Osteosarcoma	MG63 (in combination with Anlotinib)	Not Specified	Synergistic inhibition of tumor growth in vivo	

Table 2: Crizotinib In Vivo Tumor Growth Inhibition Data



Tumor Model	Cell Line	Drug Concentration	Observed Effect	Data Source
Gastric Carcinoma	GTL-16	Not Specified	Inhibition of tumor growth	_
Non-Small Cell Lung Carcinoma	H3122	Not Specified	EC50 for tumor growth inhibition of 255 ng/mL	
Anaplastic Large-Cell Lymphoma	Karpas299	Not Specified	EC50 for tumor growth inhibition of 875 ng/mL	_

Table 3: Cabozantinib In Vivo Tumor Growth Inhibition Data

Tumor Model	Cell Line	Drug Concentration	Observed Effect	Data Source
Medullary Thyroid Carcinoma	ТТ	10, 30, 60 mg/kg (daily, oral)	Significant dose- dependent tumor growth inhibition	
Papillary Renal Cell Carcinoma	Patient-Derived Xenograft (TSG- RCC-030)	30 mg/kg (once/day, 7 days/week)	>14-fold decrease in tumor volume over 21 days	_
Neuroendocrine Prostate Cancer	Patient-Derived Xenograft (LuCaP 93 & 173.1)	30 mg/kg	Significant decrease in tumor volume	
Glioblastoma	Patient-Derived Xenograft	60 mg/kg (5 days/week for 4 weeks)	Reduced tumor growth and increased survival in two xenograft lines	



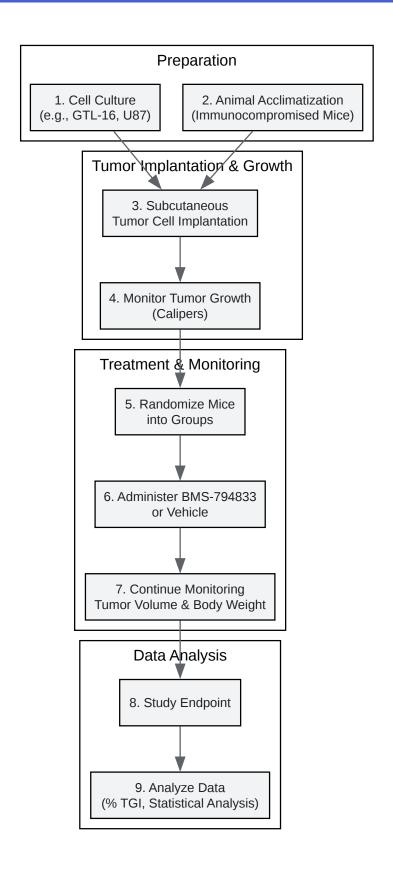
Experimental Protocols

A generalized protocol for in vivo tumor growth inhibition studies in xenograft models is outlined below, based on common practices reported in the cited literature.

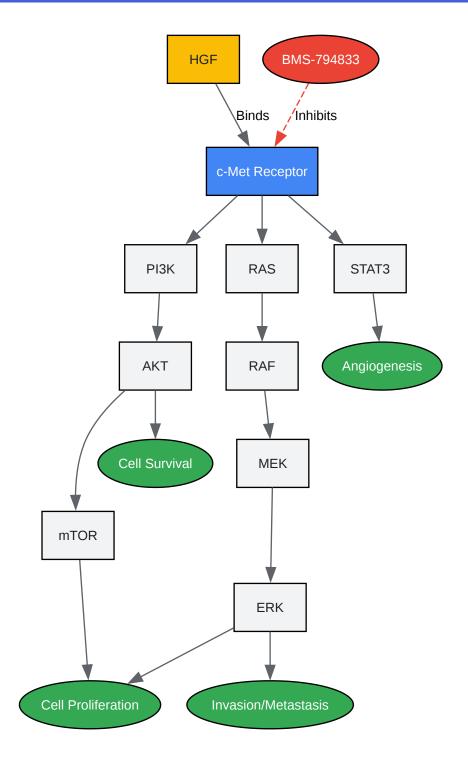
In Vivo Tumor Growth Inhibition Assay

- Cell Culture: Human tumor cell lines (e.g., GTL-16, U87) are cultured in appropriate media and conditions.
- Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used.
- Tumor Cell Implantation: A suspension of tumor cells (typically 1 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 μL of saline or media, often mixed with Matrigel) is subcutaneously injected into the flank of each mouse.
- Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
- Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.
- Drug Administration: The investigational drug (e.g., **BMS-794833**) or vehicle control is administered to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection), dose, and schedule are as specified in the study design.
- Data Collection and Analysis: Tumor volumes and body weights are recorded throughout the study. At the end of the study, tumors may be excised and weighed. The percentage of tumor growth inhibition (%TGI) is calculated.
- Ethical Considerations: All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

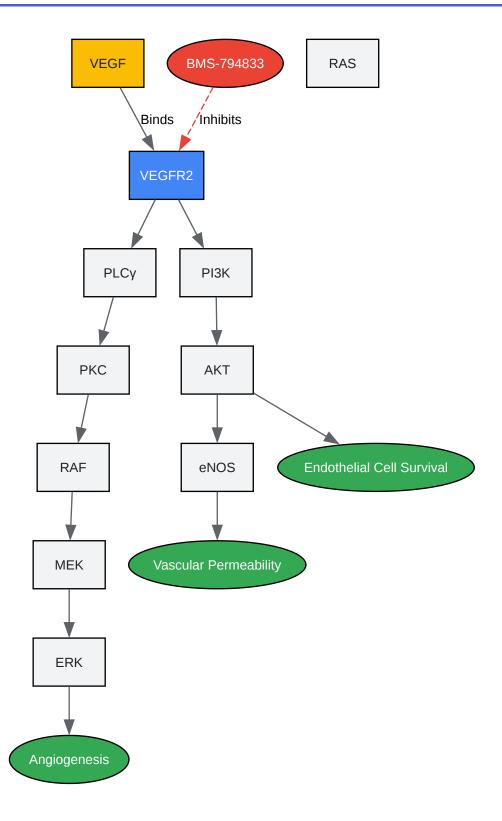




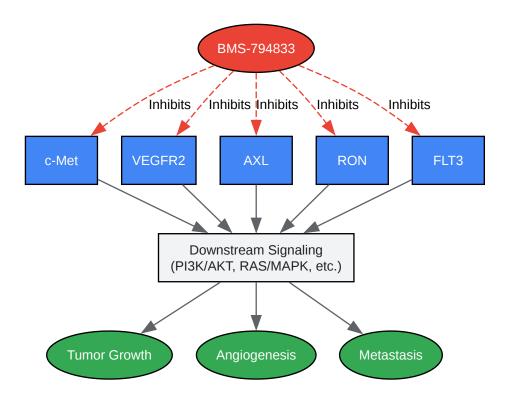












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